

# Reasons for AZD2423 clinical trial failure despite target engagement

Author: BenchChem Technical Support Team. Date: December 2025



## **Technical Support Center: AZD2423**

Welcome to the technical support center for **AZD2423**. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot potential issues related to the clinical trial outcomes of **AZD2423**, a selective antagonist of the C-C chemokine receptor 2 (CCR2).

## Frequently Asked Questions (FAQs)

Q1: What is AZD2423 and what is its mechanism of action?

**AZD2423** is a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Its intended mechanism of action is to block the binding of the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to CCR2. This interaction is a key component of the inflammatory cascade, responsible for the recruitment of monocytes and other immune cells to sites of inflammation and nerve injury. By inhibiting this pathway, **AZD2423** was hypothesized to reduce neuroinflammation and thereby alleviate neuropathic pain.

Q2: For which indications were the **AZD2423** clinical trials conducted?

AZD2423 was evaluated in Phase IIa clinical trials for the treatment of two main conditions:

Posttraumatic Neuralgia (PTN)



Painful Diabetic Neuropathy (PDN)[1]

Q3: What were the primary outcomes of the AZD2423 clinical trials?

The clinical trials for both posttraumatic neuralgia and painful diabetic neuropathy failed to meet their primary efficacy endpoints.[1][2] There was no statistically significant difference in the change of the average pain score, as measured by the Numerical Rating Scale (NRS), between the **AZD2423** treatment groups and the placebo group.[1][3]

Q4: Was there evidence of target engagement in the clinical trials?

Yes, there was clear and consistent evidence of target engagement in the clinical trials. This was demonstrated by two key biomarkers:

- Increased plasma levels of CCL2: Administration of AZD2423 led to a dose-dependent increase in the plasma concentration of CCL2. This is an expected consequence of blocking the CCR2 receptor, as it prevents the ligand from binding and being internalized by cells, leading to its accumulation in the plasma.
- Reduced monocyte levels: A notable reduction in the mean levels of circulating monocytes
  was observed in patients treated with AZD2423. Specifically, the 150mg dose of AZD2423
  resulted in a monocyte reduction of approximately 27-30%. Since monocytes express CCR2
  and their migration is dependent on CCL2 signaling, this reduction served as a direct
  pharmacodynamic indicator of CCR2 inhibition.

Q5: Why did the AZD2423 clinical trials fail despite successful target engagement?

The disconnect between target engagement and clinical efficacy is a critical point of investigation. Several hypotheses have been proposed:

- Redundancy in the Chemokine System: The chemokine system is highly complex and redundant. It's possible that other chemokines and their receptors can compensate for the blockade of the CCL2/CCR2 axis, maintaining the inflammatory and pain-perpetuating processes.
- Species Differences: While AZD2423 showed efficacy in preclinical rodent models of neuropathic pain, the underlying biology of pain and inflammation may differ significantly



between rodents and humans. The CCL2/CCR2 axis might play a less critical role in human neuropathic pain than predicted by the animal models.

- Complexity of Neuropathic Pain: Neuropathic pain is a multifactorial condition involving various pathways and mechanisms. It is possible that targeting only the CCL2/CCR2 pathway is insufficient to produce a clinically meaningful analgesic effect in a broad population of patients with posttraumatic neuralgia or painful diabetic neuropathy.
- Insufficient Central Nervous System (CNS) Penetration: While there was strong evidence of
  peripheral target engagement, it is possible that the concentration of AZD2423 in the central
  nervous system was not sufficient to modulate the central sensitization component of
  neuropathic pain.
- Patient Population Heterogeneity: The clinical trial populations for both posttraumatic
  neuralgia and painful diabetic neuropathy were likely heterogeneous in terms of the
  underlying mechanisms driving their pain. AZD2423 might be effective only in a specific subpopulation of patients where the CCL2/CCR2 axis is the predominant driver of their
  symptoms.

## Troubleshooting Guides Guide 1: Interpreting Preclinical and Clinical Data

This guide provides a summary of key quantitative data to aid in the interpretation of **AZD2423**'s activity profile.

Table 1: Preclinical and Clinical Quantitative Data Summary for AZD2423



| Parameter                                               | Value                           | Species/System | Reference |
|---------------------------------------------------------|---------------------------------|----------------|-----------|
| Preclinical Data                                        |                                 |                |           |
| CCR2 Binding IC50                                       | 2.6 nM                          | Human          | _         |
| CCR2 Ca2+ Flux IC50                                     | 1.2 nM                          | Human          |           |
| CCR2 Chemotaxis                                         | 4.4 nM                          | Human          |           |
| Rat CCR2 Ca2+ Flux<br>IC50                              | 607 nM                          | Rat            | _         |
| EC50 (CCI Model -<br>Plasma)                            | 191 nM (total), 33 nM<br>(free) | Rat            | _         |
| EC50 (CCI Model -<br>Brain)                             | 63 nM (total), 3.8 nM (free)    | Rat            | _         |
| Clinical Trial Data<br>(Posttraumatic<br>Neuralgia)     |                                 |                | _         |
| Change in NRS<br>(20mg AZD2423)                         | -1.54                           | Human          |           |
| Change in NRS<br>(150mg AZD2423)                        | -1.53                           | Human          |           |
| Change in NRS<br>(Placebo)                              | -1.44                           | Human          | _         |
| Monocyte Reduction (150mg)                              | ~30%                            | Human          | _         |
| Clinical Trial Data<br>(Painful Diabetic<br>Neuropathy) |                                 |                |           |
| Change in NRS<br>(20mg AZD2423)                         | -1.50                           | Human          |           |



| Change in NRS<br>(150mg AZD2423) | -1.35 | Human |
|----------------------------------|-------|-------|
| Change in NRS<br>(Placebo)       | -1.61 | Human |
| Monocyte Reduction (150mg)       | ~27%  | Human |

### **Guide 2: Key Experimental Protocols**

This section details the methodologies for the key experiments cited in the AZD2423 studies.

#### Protocol 2.1: Measurement of Plasma CCL2 Levels

- Method: Enzyme-Linked Immunosorbent Assay (ELISA)
- Procedure:
  - Sample Collection: Whole blood was collected from patients into tubes containing an anticoagulant (e.g., EDTA).
  - Plasma Separation: The blood samples were centrifuged to separate the plasma from the blood cells.
  - ELISA Assay: Commercially available ELISA kits for human CCL2/MCP-1 were used. The
    plasma samples were diluted as per the kit's instructions and added to microplate wells
    pre-coated with a monoclonal antibody specific for human CCL2.
  - Detection: After incubation and washing steps, an enzyme-linked polyclonal antibody specific for human CCL2 was added. Following another incubation and wash, a substrate solution was added to the wells, resulting in color development in proportion to the amount of CCL2 bound.
  - Quantification: The color intensity was measured using a microplate reader at a specific wavelength. The concentration of CCL2 in the plasma samples was determined by comparing the optical density of the samples to a standard curve generated with known concentrations of recombinant human CCL2.



#### Protocol 2.2: Monocyte Counting

- Method: Automated Hematology Analyzer or Flow Cytometry
- Procedure (using Automated Hematology Analyzer):
  - Sample Collection: A whole blood sample was collected in an EDTA tube.
  - Analysis: The sample was processed by an automated hematology analyzer. These
    instruments use a combination of technologies, such as electrical impedance and laser
    light scattering, to differentiate and count the various types of white blood cells, including
    monocytes.
  - Reporting: The analyzer provides a differential white blood cell count, which includes the absolute number and the percentage of monocytes.
- Procedure (using Flow Cytometry for Confirmation):
  - Sample Preparation: A whole blood sample was incubated with a cocktail of fluorescently labeled antibodies specific for cell surface markers, including a marker for monocytes (e.g., CD14) and a pan-leukocyte marker (e.g., CD45).
  - Red Blood Cell Lysis: The red blood cells were lysed to allow for the analysis of the white blood cells.
  - Flow Cytometry Analysis: The sample was run through a flow cytometer, where individual cells pass through a laser beam. The instrument detects the fluorescence emitted from each cell, allowing for the identification and quantification of the monocyte population based on their specific marker expression.

#### **Visualizations**

**Diagram 1: CCR2 Signaling Pathway** 





Click to download full resolution via product page

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of AZD2423.

## Diagram 2: Experimental Workflow for Target Engagement Assessment









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. researchgate.net [researchgate.net]



- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reasons for AZD2423 clinical trial failure despite target engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103996#reasons-for-azd2423-clinical-trial-failure-despite-target-engagement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com